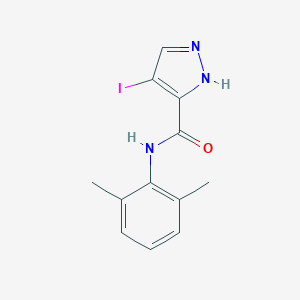
N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide, also known as TFB-TDP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
作用机制
The mechanism of action of N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in various cellular processes. For example, N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in regulating gene expression. Inhibition of HDACs has been shown to have anti-cancer and neuroprotective effects, which may explain some of the observed effects of N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide.
Biochemical and Physiological Effects:
N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application and experimental conditions. For example, N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and oxidative stress. In animal studies, N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain, suggesting potential applications in treating Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide is its high potency and selectivity, which makes it a promising candidate for developing new drugs. Additionally, N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide is relatively easy to synthesize and purify, which makes it more accessible for researchers. However, one of the limitations of N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide is its limited solubility in water, which can make it more challenging to work with in certain experimental conditions.
未来方向
There are several potential future directions for research on N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide. One area of interest is developing new drugs based on the structure of N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide, which may exhibit improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide, which may provide insights into new therapeutic targets for various diseases. Finally, more research is needed to explore the potential applications of N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide in different fields, such as neuroscience and materials science.
合成方法
The synthesis of N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide involves the reaction of 2-acetyl-4,5-dimethoxyaniline with 3-(1,1,2,2-tetrafluoroethoxy)benzoyl chloride in the presence of triethylamine. The resulting product is then purified through column chromatography, yielding N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide as a white crystalline solid with a high purity.
科学研究应用
N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been extensively studied for its potential use in medicinal chemistry and drug discovery. Its unique structure and properties make it a promising candidate for developing new drugs that target various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to exhibit potent anti-cancer activity in vitro and in vivo, making it a potential lead compound for developing new anti-cancer drugs. Additionally, N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a crucial role in the development of Alzheimer's disease.
属性
产品名称 |
N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide |
|---|---|
分子式 |
C19H17F4NO5 |
分子量 |
415.3 g/mol |
IUPAC 名称 |
N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide |
InChI |
InChI=1S/C19H17F4NO5/c1-10(25)13-8-15(27-2)16(28-3)9-14(13)24-17(26)11-5-4-6-12(7-11)29-19(22,23)18(20)21/h4-9,18H,1-3H3,(H,24,26) |
InChI 键 |
KEUWRMMMIBSVTK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F)OC)OC |
规范 SMILES |
CC(=O)C1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-bromo-1,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B213544.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213550.png)
![ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213552.png)
![N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213553.png)


![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B213558.png)
![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)


![2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide](/img/structure/B213563.png)
![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)
![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)